Prosulfocarb

Description

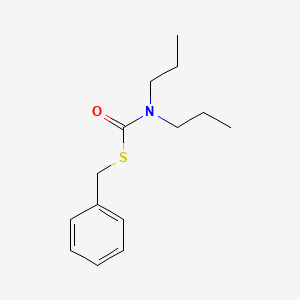

Structure

3D Structure

Properties

IUPAC Name |

S-benzyl N,N-dipropylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NOS/c1-3-10-15(11-4-2)14(16)17-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLVQOSNDJXLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NOS | |

| Record name | CARBAMOTHIOIC ACID, DIPROPYL-, S-(PHENYLMETHYL) ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058119 | |

| Record name | Prosulfocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Ullmann] | |

| Record name | Prosulfocarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000052 [mmHg] | |

| Record name | Prosulfocarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52888-80-9 | |

| Record name | CARBAMOTHIOIC ACID, DIPROPYL-, S-(PHENYLMETHYL) ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Prosulfocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52888-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prosulfocarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052888809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prosulfocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-benzyl N,N-dipropylthiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-benzyl N,N-dipropylcarbamothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROSULFOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VCE6FU50D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Prosulfocarb for Environmental Modeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the herbicide Prosulfocarb, essential for environmental modeling and risk assessment. The information is curated to meet the needs of researchers and scientists in understanding the environmental fate and behavior of this compound.

Core Physicochemical Properties

The environmental mobility, persistence, and bioavailability of this compound are largely dictated by its fundamental physicochemical properties. These parameters are critical inputs for environmental fate models used to predict its distribution and concentration in various environmental compartments such as soil, water, and air.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Temperature (°C) | Method |

| Molecular Formula | C₁₄H₂₁NOS | - | - |

| Molecular Weight | 251.4 g/mol | - | - |

| Physical State | Light yellow to amber liquid[1] | Ambient | Visual Inspection |

| Melting Point | < -20 °C | - | - |

| Boiling Point | 146 °C at 0.01 mmHg | - | - |

| Density | 1.05 g/cm³ | 20 | - |

| Vapor Pressure | 1.9 x 10⁻³ Pa (1.4 x 10⁻⁵ mmHg) | 25 | Gas Saturation Method (OECD 104) |

| Water Solubility | 14 mg/L | 20 | Flask Method (OECD 105) |

| Octanol-Water Partition Coefficient (log Kow) | 4.5 | 25 | HPLC Method (OECD 117) |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 2630 - 4677 L/kg | - | Batch Equilibrium Method (OECD 106) |

| Henry's Law Constant | 0.25 Pa m³/mol | 25 | Calculated |

| Dissociation Constant (pKa) | Not applicable (non-ionizable) | - | - |

Degradation and Dissipation

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and microbial degradation. The half-life (DT₅₀) is a common metric used to express the rate of dissipation.

| Degradation Pathway | Half-life (DT₅₀) | Conditions |

| Soil Metabolism (Aerobic) | 15 - 41 days[1] | Laboratory, 20°C |

| Hydrolysis | Stable at pH 5, 7, and 9 | 25°C |

| Aqueous Photolysis | 10 - 23 days | pH 7, sterile water |

Experimental Protocols

Accurate determination of physicochemical and degradation parameters is fundamental for reliable environmental modeling. The following sections detail the methodologies, based on internationally recognized OECD guidelines, for measuring the key properties of this compound.

Water Solubility (OECD Guideline 105)

The water solubility of this compound is determined using the Flask Method , suitable for substances with solubility above 10⁻² g/L.

-

Principle: A supersaturated solution of this compound in a suitable solvent (e.g., acetone) is added to a flask containing purified water. The mixture is stirred for a prolonged period (e.g., 24-48 hours) at a constant temperature (20 ± 0.5 °C) to reach equilibrium.

-

Procedure:

-

An excess amount of this compound is added to a flask containing a known volume of water.

-

The flask is sealed and agitated at a constant temperature.

-

After equilibrium is reached, the solution is centrifuged or filtered to remove undissolved particles.

-

The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis: The water solubility is reported as the mean concentration from at least three replicate flasks.

Vapor Pressure (OECD Guideline 104)

The Gas Saturation Method is a common technique for determining the vapor pressure of substances like this compound.

-

Principle: A stream of inert gas (e.g., nitrogen) is passed through or over the substance at a known flow rate and constant temperature, allowing the gas to become saturated with the vapor of the substance.

-

Procedure:

-

A known amount of this compound is placed in a thermostatically controlled saturation column.

-

A controlled flow of inert gas is passed through the column.

-

The vaporized substance is collected in a cold trap or on a sorbent material.

-

The amount of trapped substance is quantified using an appropriate analytical technique (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).

-

-

Data Analysis: The vapor pressure is calculated from the amount of substance transported by a known volume of gas.

Octanol-Water Partition Coefficient (OECD Guideline 117)

The log Kow of this compound is determined using the High-Performance Liquid Chromatography (HPLC) Method .

-

Principle: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its log Kow. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., methanol/water).

-

Procedure:

-

A series of reference compounds with known log Kow values are injected into the HPLC system to create a calibration curve of log (retention time) versus log Kow.

-

This compound is then injected under the same chromatographic conditions.

-

The retention time of this compound is measured.

-

-

Data Analysis: The log Kow of this compound is determined by interpolating its retention time on the calibration curve.

Soil Organic Carbon-Water Partitioning Coefficient (OECD Guideline 106)

The Koc value is determined using the Batch Equilibrium Method .

-

Principle: A known mass of soil is equilibrated with a known volume of an aqueous solution of this compound of known concentration. The amount of this compound sorbed to the soil is determined by measuring the decrease in its concentration in the aqueous phase.

-

Procedure:

-

Soil samples with varying organic carbon content are prepared.

-

A solution of ¹⁴C-labeled or non-labeled this compound in 0.01 M CaCl₂ is added to the soil samples in centrifuge tubes.

-

The tubes are shaken in a constant temperature bath until equilibrium is reached.

-

The soil and aqueous phases are separated by centrifugation.

-

The concentration of this compound in the supernatant is measured.

-

-

Data Analysis: The adsorption coefficient (Kd) is calculated for each soil. The Koc is then calculated by normalizing Kd to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).

Soil Degradation (Aerobic) (OECD Guideline 307)

The rate of aerobic degradation of this compound in soil is determined in a laboratory setting.

-

Principle: ¹⁴C-labeled this compound is applied to fresh soil samples, which are then incubated under controlled aerobic conditions (temperature, moisture, and darkness). The decline of the parent compound and the formation of metabolites and ¹⁴CO₂ are monitored over time.

-

Procedure:

-

Soil samples are treated with ¹⁴C-Prosulfocarb.

-

The treated soil is incubated in the dark at a constant temperature (e.g., 20 °C) and moisture level (e.g., 40-60% of maximum water holding capacity).

-

A stream of CO₂-free, humidified air is passed through the incubation flasks to maintain aerobic conditions.

-

Evolved ¹⁴CO₂ is trapped in a suitable absorbent (e.g., potassium hydroxide solution).

-

At various time intervals, soil samples are extracted and analyzed by techniques such as HPLC with radiometric detection to determine the concentration of this compound and its degradation products.

-

-

Data Analysis: The dissipation half-life (DT₅₀) of this compound is calculated using first-order kinetics.

Visualizations

The following diagrams illustrate key aspects of this compound's mode of action and a typical experimental workflow for its environmental assessment.

Caption: Mode of Action of this compound: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase.

Caption: Experimental Workflow for a this compound Soil Degradation Study.

References

Prosulfocarb Degradation in Soil and Water: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prosulfocarb, a thiocarbamate herbicide, is widely used for pre- and early post-emergence control of grass and broadleaf weeds in various crops. Understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its ecological impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the current knowledge on this compound degradation, including its primary degradation pathways, the factors influencing its persistence, and detailed experimental protocols for its study.

Core Degradation Pathways

This compound degradation in the environment is a complex process influenced by a combination of biotic and abiotic factors. The primary degradation pathways include microbial degradation, mineralization to carbon dioxide, formation of non-extractable (bound) residues, and volatilization.

In soil, microbial activity is the main driver of this compound dissipation.[1] Various soil microorganisms, including bacteria and fungi, can utilize this compound as a source of carbon and energy, leading to its breakdown.[2] The primary metabolite identified in soil is this compound sulfoxide, although it is considered a minor transformation product.[3][4] Further degradation of this compound can lead to the formation of bound residues, where the parent compound or its metabolites are incorporated into the soil organic matter, and ultimately to mineralization, where it is completely broken down to CO2.[3]

In aquatic systems, the degradation of this compound is influenced by factors such as hydrolysis, photolysis, and microbial activity. While thiocarbamates can slowly decompose in aqueous solutions, particularly under acidic conditions, this compound is generally considered to be hydrolytically stable. Photolysis, or degradation by sunlight, is also not considered a major degradation pathway for this compound. Therefore, as in soil, microbial degradation is a key process in the breakdown of this compound in water. Theoretical calculations suggest that in the aqueous phase, the reaction with hydroxyl radicals is a potential degradation pathway, with the initial step being H-abstraction from the N-alkyl groups.

Quantitative Data on this compound Degradation

The persistence of this compound in the environment is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The half-life of this compound can vary significantly depending on environmental conditions.

| Matrix | Condition | Half-life (DT50) in days | Reference |

| Soil | Aerobic, laboratory, 20°C | 6.3 - 38.4 | |

| Soil | Field conditions | 9 - 21 | |

| Soil | Aerobic, typical | 11.9 | |

| Water | Aquatic environment | 2.9 | |

| Water | Sediment-water system | 29 - 49 | |

| Water | Reaction with hydroxyl radicals (calculated) | 2.40 × 10⁴ - 2.40 × 10⁷ s |

Factors Influencing Degradation Rates:

Several factors can influence the rate of this compound degradation in both soil and water:

-

Soil Organic Matter: Higher organic matter content in soil can lead to increased adsorption of this compound, which may reduce its bioavailability for microbial degradation, thus increasing its persistence.

-

Soil Moisture: Adequate soil moisture is generally favorable for microbial activity, leading to faster degradation of this compound.

-

Temperature: Higher temperatures generally increase the rate of microbial activity and chemical reactions, leading to faster degradation.

-

pH: The pH of the soil and water can influence both microbial populations and the chemical stability of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to study the degradation of this compound in soil and water, based on OECD guidelines and published research.

Soil Degradation Study (Aerobic)

This protocol is based on the principles outlined in the OECD Guideline 307 "Aerobic and Anaerobic Transformation in Soil".

1. Soil Selection and Preparation:

- Select a representative agricultural soil (e.g., sandy loam).

- Characterize the soil for its physicochemical properties: texture (sand, silt, clay content), pH, organic carbon content, and cation exchange capacity.

- Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity.

- Adjust the soil moisture to 40-60% of its maximum water holding capacity.

- Pre-incubate the soil in the dark at the test temperature for at least 7 days to allow microbial activity to stabilize.

2. Test Substance Application:

- Use radiolabeled ([¹⁴C]) this compound to facilitate tracking of the parent compound and its degradation products.

- Prepare a stock solution of [¹⁴C]-prosulfocarb in a suitable solvent.

- Apply the test substance to the soil samples at a concentration relevant to its agricultural use. Ensure even distribution.

3. Incubation:

- Place the treated soil samples in flow-through incubation systems or biometer flasks.

- Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C).

- Maintain a continuous flow of humidified, carbon dioxide-free air over the soil surface to ensure aerobic conditions.

- Trap volatile organic compounds and ¹⁴CO₂ from the effluent air using appropriate trapping solutions (e.g., ethylene glycol for volatile organics and a potassium hydroxide solution for CO₂).

4. Sampling and Analysis:

- Collect soil samples at regular intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

- Analyze the trapping solutions for radioactivity at each sampling point.

- Extract the soil samples with appropriate solvents (e.g., acetonitrile/water mixture).

- Determine the total radioactivity in the extracts and the non-extractable residues in the soil using liquid scintillation counting (LSC) and combustion analysis, respectively.

- Analyze the soil extracts using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound and its degradation products.

5. Data Analysis:

- Calculate the dissipation of this compound over time.

- Determine the half-life (DT50) and the time for 90% dissipation (DT90) of this compound using appropriate kinetic models (e.g., first-order kinetics).

- Quantify the formation and decline of major degradation products.

- Perform a mass balance to account for the distribution of radioactivity at each sampling time.

Water Biodegradation Study (Ready Biodegradability)

This protocol is based on the principles of the OECD Guideline 301 "Ready Biodegradability".

1. Preparation of Mineral Medium and Inoculum:

- Prepare a mineral salt medium as specified in the OECD 301 guideline.

- Collect an inoculum from a source of mixed microbial populations, such as the effluent of a domestic wastewater treatment plant.

- Prepare the inoculum by washing and resuspending it in the mineral medium to a specific concentration.

2. Test Setup:

- Use a closed respirometer system (e.g., for the Manometric Respirometry Test - OECD 301F).

- Add a defined volume of the mineral medium and the inoculum to the test flasks.

- Add the test substance (this compound) at a known concentration (e.g., 100 mg/L).

- Include control flasks containing only the inoculum and the medium (to measure endogenous respiration) and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) to check the viability of the inoculum.

- Include a toxicity control flask containing both this compound and the reference substance to assess any inhibitory effects of the test substance on the microbial population.

3. Incubation:

- Incubate the flasks in the dark at a constant temperature (e.g., 20 ± 1°C) for 28 days.

- Continuously stir the contents of the flasks to ensure sufficient oxygen transfer.

4. Measurement of Biodegradation:

- Measure the oxygen consumption in each flask over the 28-day period.

- Calculate the percentage of biodegradation by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of this compound. The ThOD is the total amount of oxygen required to completely oxidize the substance to CO₂, water, and other inorganic compounds.

5. Data Analysis:

- Plot the percentage of biodegradation over time.

- Determine if this compound meets the criteria for "ready biodegradability" (i.e., reaches at least 60% of its ThOD within a 10-day window during the 28-day test period).

Visualizations

References

Ecotoxicological Profile of Prosulfocarb on Non-Target Organisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosulfocarb, a pre-emergent thiocarbamate herbicide, is widely utilized for the control of annual grasses and some broad-leaf weeds in cereal crops. Its mode of action involves the inhibition of lipid synthesis, specifically targeting very-long-chain fatty acid (VLCFA) elongases. While effective in its agricultural application, the potential for off-target effects necessitates a thorough understanding of its ecotoxicological profile. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the impact of this compound on a range of non-target organisms, including aquatic and terrestrial invertebrates, vertebrates, and microorganisms. It summarizes key toxicological endpoints, details experimental methodologies, and visualizes relevant biological pathways and assessment workflows to serve as a critical resource for researchers and environmental risk assessors.

Introduction

This compound (S-benzyl N,N-dipropylthiocarbamate) is a selective herbicide that is absorbed by the roots and emerging shoots of susceptible plants, leading to growth inhibition and eventual mortality.[1] Its primary mechanism of action is the disruption of fatty acid elongation, a crucial process for the formation of cell membranes and other vital cellular components.[2] The increasing use of this compound raises concerns about its potential impact on non-target species that may be exposed through spray drift, runoff, or soil residues. This document synthesizes the available ecotoxicological data to provide a detailed profile of this compound's effects on the environment.

Physicochemical Properties and Environmental Fate

This compound is characterized by its limited water solubility and a moderate potential for mobility in soil.[3] It has a relatively short half-life in both soil and water, with microbial degradation being a significant dissipation pathway.[4][5] However, its properties also suggest a potential for volatilization and atmospheric transport, which can lead to the contamination of non-target areas.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | S-benzyl N,N-dipropylcarbamothioate | |

| CAS Number | 52888-80-9 | |

| Molecular Formula | C₁₄H₂₁NOS | |

| Molar Mass | 251.39 g/mol | |

| Water Solubility | Insoluble | |

| Vapor Pressure | 0.79 mPa | |

| Soil Half-life (DT₅₀) | 35 days (typical) | |

| Water Half-life (DT₅₀) | 2.9 days (in ditches) |

Ecotoxicological Data on Non-Target Organisms

The toxicity of this compound varies significantly across different non-target organisms. The following tables summarize the available quantitative data for key indicator species.

Aquatic Organisms

This compound is classified as toxic to aquatic life with long-lasting effects.

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Organisms

| Organism | Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC₅₀ | 1.4 | 96 h | |

| Aquatic Invertebrate | Daphnia magna (Water Flea) | EC₅₀ | 1.5 | 48 h | |

| Aquatic Invertebrate | Daphnia magna (Water Flea) | NOEC | 0.045 | 21 days | |

| Aquatic Invertebrate | Pseudunio auricularius (Freshwater Mussel) | LC₅₀ | 3.02 | 96 h | |

| Algae | Scenedesmus subspicatus | EC₅₀ (Growth Inhibition) | 0.013 | 72 h | |

| Aquatic Plant | Lemna gibba (Duckweed) | EC₅₀ (Growth Inhibition) | 0.69 | 7 days |

Terrestrial Organisms

The risk to terrestrial organisms is dependent on the level and route of exposure.

Table 3: Toxicity of this compound to Terrestrial Organisms

| Organism | Species | Endpoint | Value | Exposure Route | Reference |

| Earthworm | Eisenia fetida | LC₅₀ | >500 mg/kg soil | 14 days | |

| Honeybee | Apis mellifera | LD₅₀ (Contact) | >100 µ g/bee | 48 h | |

| Honeybee | Apis mellifera | LD₅₀ (Oral) | >113.9 µ g/bee | 48 h | |

| Bird | Colinus virginianus (Bobwhite Quail) | LD₅₀ | 1650 mg/kg bw | Acute Oral | |

| Bird | Anas platyrhynchos (Mallard Duck) | LC₅₀ | >5000 mg/kg diet | 8 days | |

| Mammal | Rattus norvegicus (Rat) | LD₅₀ | 1820 mg/kg bw | Acute Oral |

Soil Microorganisms

This compound can influence the structure and activity of soil microbial communities. Studies have shown that it can inhibit the proliferation of certain bacteria, such as organotrophic bacteria and actinobacteria, particularly at higher concentrations. Conversely, some research indicates that this compound may promote the growth of Gram-negative bacteria while reducing the abundance of Gram-positive bacteria. The impact on soil enzyme activity, such as dehydrogenase activity, has also been observed, with effects varying depending on soil type and the presence of organic amendments.

Experimental Protocols

The ecotoxicological data presented in this guide are derived from studies following standardized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM). The following sections provide detailed methodologies for key experiments.

Fish Acute Toxicity Test (Following OECD Guideline 203)

-

Test Organism: Rainbow trout (Oncorhynchus mykiss), juvenile stage.

-

Test Type: Semi-static (test solutions renewed every 24 or 48 hours).

-

Test Duration: 96 hours.

-

Test Concentrations: A geometric series of at least five concentrations and a control. A limit test at 100 mg/L may be performed first.

-

Test Conditions:

-

Temperature: 12-15°C.

-

pH: 6.0-8.5.

-

Dissolved Oxygen: >60% of air saturation value.

-

Lighting: 12-16 hours light photoperiod.

-

-

Procedure: Fish are acclimated to test conditions for at least 12 days. Groups of at least seven fish are randomly assigned to test chambers for each concentration and control. The fish are not fed during the test.

-

Observations: Mortalities and any abnormal clinical signs (e.g., loss of equilibrium, respiratory distress, discoloration) are recorded at 3, 24, 48, 72, and 96 hours.

-

Endpoint: The LC₅₀ (the concentration estimated to be lethal to 50% of the test fish) is calculated at 96 hours using appropriate statistical methods (e.g., probit analysis).

Daphnia magna Reproduction Test (Following OECD Guideline 211)

-

Test Organism: Daphnia magna, less than 24 hours old at the start of the test.

-

Test Type: Semi-static renewal.

-

Test Duration: 21 days.

-

Test Concentrations: At least five concentrations in a geometric series and a control.

-

Procedure: Individual daphnids are exposed to the test concentrations in separate vessels. They are fed daily with a suitable algal food source. The test medium is renewed at least three times a week.

-

Observations: Parental mortality and the number of live offspring produced per parent are recorded daily.

-

Endpoints: The primary endpoints are the reproductive output (total number of live young produced per surviving parent) and parental mortality. The No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for reproduction are determined. The EC₅₀ for reproduction can also be calculated.

Earthworm Acute Toxicity Test (Following OECD Guideline 207)

-

Test Organism: Adult earthworms (Eisenia fetida), with a clitellum.

-

Test Type: Artificial soil test.

-

Test Duration: 14 days.

-

Test Concentrations: A range of at least five concentrations of this compound mixed into a standardized artificial soil, plus a control.

-

Procedure: Ten adult earthworms are introduced into each test container with the treated soil. The containers are kept in the dark at 20 ± 2°C.

-

Observations: Mortality is assessed at 7 and 14 days. Sub-lethal effects, such as changes in behavior and body weight, are also recorded.

-

Endpoint: The LC₅₀ at 14 days is determined. The NOEC and LOEC for mortality and sublethal effects can also be established.

Honeybee Acute Contact Toxicity Test (Following OECD Guideline 214)

-

Test Organism: Young adult worker honeybees (Apis mellifera).

-

Test Type: Direct topical application.

-

Test Duration: 48 to 96 hours.

-

Test Doses: A geometric series of at least five doses, a solvent control, and a toxic reference substance (e.g., dimethoate).

-

Procedure: Individual bees are anaesthetized (e.g., with CO₂) and a precise volume of the test solution is applied to the dorsal thorax using a micro-applicator. Groups of at least 10 bees are used for each dose level and control. The bees are then housed in cages with access to a sucrose solution.

-

Observations: Mortality and any behavioral abnormalities are recorded at 4, 24, and 48 hours. The observation period can be extended to 72 and 96 hours if mortality increases significantly between 24 and 48 hours.

-

Endpoint: The LD₅₀ (the dose estimated to be lethal to 50% of the test bees) is calculated for each observation time.

Mode of Action and Signaling Pathways

This compound belongs to the thiocarbamate class of herbicides, which are known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are essential components of various cellular structures, including the plasma membrane, cuticular waxes, and suberin.

The primary target of thiocarbamate herbicides is believed to be one or more enzymes in the VLCFA elongase complex located in the endoplasmic reticulum. This complex catalyzes the sequential addition of two-carbon units to fatty acid chains. Inhibition of this process leads to a depletion of VLCFAs, which disrupts cell division, membrane integrity, and the formation of protective surface layers in susceptible plants. In non-target organisms, a similar mechanism could lead to toxicity if the herbicide interacts with their homologous enzyme systems.

Caption: Proposed mechanism of this compound toxicity in non-target organisms.

Ecotoxicological Risk Assessment Workflow

The assessment of the environmental risk posed by a pesticide like this compound follows a structured, tiered approach. This workflow integrates data on the pesticide's intrinsic toxicity with its environmental fate and exposure potential.

Caption: Tiered ecotoxicological risk assessment workflow for pesticides.

Conclusion

The available data indicate that this compound poses a significant hazard to certain non-target organisms, particularly in aquatic environments. While its relatively short environmental persistence may mitigate some long-term risks, the potential for acute toxicity, especially following runoff events, is a key concern. This technical guide provides a foundational understanding of the ecotoxicological profile of this compound. Further research is warranted to fill existing data gaps, particularly concerning the chronic and sublethal effects on a wider range of terrestrial and aquatic species, and to further elucidate the specific molecular interactions within the VLCFA synthesis pathway in non-target organisms. A comprehensive understanding of these aspects is crucial for developing effective risk mitigation strategies and ensuring the environmentally sound use of this herbicide.

References

- 1. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 2. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. content.fera.co.uk [content.fera.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. catalog.labcorp.com [catalog.labcorp.com]

Prosulfocarb: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

Prosulfocarb is a selective thiocarbamate herbicide utilized for the pre-emergence and early post-emergence control of annual grasses and various broadleaf weeds.[1] Primarily applied in the cultivation of cereals like wheat and barley, as well as in potato and onion crops, it functions by disrupting lipid synthesis in susceptible plants.[1] This guide provides a detailed overview of its chemical structure, physicochemical properties, and the biochemical pathways it inhibits.

Molecular Structure and Chemical Formula

This compound is chemically identified as S-benzyl N,N-dipropylcarbamothioate.[2] It is a monothiocarbamic ester characterized by two propyl groups attached to the nitrogen atom and a benzyl group linked to the sulfur atom.[2]

The chemical and molecular properties of this compound are summarized below.

| Property | Value | Citation(s) |

| Chemical Formula | C₁₄H₂₁NOS | [2] |

| Molecular Weight | 251.39 g/mol | |

| CAS Number | 52888-80-9 | |

| IUPAC Name | S-benzyl N,N-dipropylcarbamothioate | |

| Appearance | Light yellow to amber liquid | |

| Melting Point | -10 °C | |

| Boiling Point | 248 °C | |

| Water Solubility | 200 ppm | |

| Vapor Pressure | 1.2 x 10⁻⁵ mmHg at 25°C | |

| SMILES String | CCCN(CCC)C(=O)SCc1ccccc1 | |

| InChI Key | NQLVQOSNDJXLKG-UHFFFAOYSA-N |

Mechanism of Action: Inhibition of Lipid Synthesis

This compound's herbicidal activity stems from its role as a lipid synthesis inhibitor. Specifically, it targets the biosynthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of more than 18 carbon atoms. These VLCFAs are essential components of plant cell membranes, waxes, and suberin, which are critical for cell division, cuticle formation, and overall growth.

The mechanism involves the inhibition of the VLCFA elongase (VLCFAE) enzyme complex. This enzyme system catalyzes the sequential addition of two-carbon units to an acyl-CoA substrate, progressively increasing the fatty acid chain length. By blocking this process, this compound prevents the formation of VLCFAs, leading to a failure in cell membrane development and ultimately causing the death of the weed seedling before it can emerge from the soil. This mode of action is distinct from that of ACCase-inhibiting herbicides, which block an earlier step in fatty acid synthesis.

Caption: Mechanism of this compound action on Very-Long-Chain Fatty Acid (VLCFA) synthesis.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been patented. A common industrial approach avoids a one-step process, which can lead to undesirable side-reactions between benzylchloride and the amine, instead opting for a two-step process.

Method 1: Synthesis via Carbonoxysulfide This method is designed to control the reaction and maximize yield.

-

Preparation of Di-n-propylamine Solution: A mixture of di-n-propylamine and water is prepared in a reactor.

-

Addition of Carbonoxysulfide (COS): Gaseous carbonoxysulfide is continuously added to the stirred aqueous di-n-propylamine mixture over a period of approximately 100 minutes at a controlled temperature of 5-15°C.

-

Delayed Addition of Benzylchloride: The continuous addition of benzylchloride to the reaction mixture is initiated only after approximately 30-60% of the total required carbonoxysulfide has been added.

-

pH Control: The addition of benzylchloride is performed under pH control, maintained by the addition of sodium hydroxide.

-

Purification: The crude product is purified via steam-stripping under reduced pressure to achieve an assay of over 99%.

Method 2: Synthesis from Phosgene An alternative synthesis route involves the use of phosgene.

-

Reaction of Dipropylamine with Phosgene: Dipropylamine is reacted with phosgene, resulting in the substitution of one chlorine atom on the phosgene molecule by the amine.

-

Reaction with Benzyl Mercaptan: The intermediate product is then combined with benzyl mercaptan, which substitutes the remaining chlorine atom.

-

Alternative Order: The synthesis is also possible by first reacting benzyl mercaptan with phosgene, followed by the addition of dipropylamine.

Analytical Determination

The quantification of this compound in various matrices is typically performed using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Potato Flour Samples This method provides a framework for the direct determination of this compound in a solid food matrix.

-

Standard Preparation: A stock solution of this compound (e.g., ~3110 mg/kg) is prepared in methanol. Working standard solutions are created by diluting this stock solution.

-

Sample Preparation: A known weight of the potato flour sample is spiked with a known concentration of this compound standard solution for validation purposes. An appropriate extraction and clean-up procedure, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is typically employed to isolate the analyte from the matrix.

-

GC-MS Analysis: The prepared sample extract is injected into the GC-MS system.

-

Column: HP-5MS column is suitable for separation.

-

Oven Program: An optimized temperature program is required to achieve separation within a reasonable time (e.g., 10 minutes).

-

Detection: A mass selective detector (MS) is used for identification and quantification.

-

-

Validation: The method's analytical performance is validated by determining the Limit of Detection (LOD), Limit of Quantification (LOQ), linear working range, and relative standard deviation (%RSD). For this compound in potato flour, reported values are:

-

LOD: 0.54 mg/kg

-

LOQ: 1.80 mg/kg

-

Linear Range: 2.4-96.6 mg/kg

-

%RSD: 7.7%

-

Method: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) This method is suitable for analyzing this compound in aqueous samples.

-

Sample Pre-treatment: Water samples are first filtered to remove particulate matter. Solid-phase extraction (SPE) with C18 cartridges is used to concentrate the analyte and clean up the sample.

-

HPLC System:

-

Column: A reverse-phase C18 column is used for separation.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous solution of a weak acid (e.g., phosphoric acid or formic acid for MS compatibility) is employed.

-

Detection: A Diode-Array Detector (DAD) is set to a specific wavelength (e.g., 220 nm) for detection and quantification.

-

-

Confirmation: To confirm the identity of the detected compound, the analysis can be repeated on a second column with different polarity, such as a cyano (CN) column.

References

The Synthesis and Manufacture of Prosulfocarb: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosulfocarb, a selective thiocarbamate herbicide, is a crucial component in modern agriculture for the pre-emergence control of grass and broad-leaved weeds. Its chemical name is S-benzyl dipropylthiocarbamate.[1] This technical guide provides an in-depth overview of the synthesis and manufacturing processes of this compound, focusing on the core chemical principles and methodologies. It details the prevalent industrial synthesis routes, including experimental protocols derived from key patents, and presents quantitative data in a structured format. Additionally, this guide employs visualizations to elucidate the reaction pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in the agrochemical and pharmaceutical industries.

Introduction

This compound is a selective, systemic herbicide that is absorbed by the roots and shoots of germinating seedlings, inhibiting lipid synthesis.[2][3] It belongs to the thiocarbamate class of herbicides. The increasing use of this compound necessitates a thorough understanding of its synthesis and manufacturing for process optimization, quality control, and the development of novel analogues. This guide focuses on the primary manufacturing routes, providing detailed procedural insights.

Synthesis Pathways

There are two primary synthetic routes for the production of this compound. The most common and industrially significant method involves the use of carbonyl sulfide (COS), while an alternative route utilizes the more hazardous phosgene.

Carbonyl Sulfide (COS) Route

The COS route is generally preferred for industrial production due to the avoidance of highly toxic phosgene. This process can be carried out in one or two steps and typically involves the in-situ generation of COS.

A key innovation in this route is a one-step process designed to minimize the formation of the by-product benzyl di-n-propylamine, which can occur if benzyl chloride reacts directly with di-n-propylamine.[4]

Overall Reaction Scheme:

Caption: Synthesis of this compound via the Carbonyl Sulfide (COS) route.

Phosgene Route

An alternative synthesis pathway for this compound involves the use of phosgene. This method consists of two main steps: the formation of dipropylcarbamoyl chloride and its subsequent reaction with benzyl mercaptan.

Overall Reaction Scheme:

Caption: Synthesis of this compound via the Phosgene route.

Experimental Protocols

The following protocols are detailed descriptions of the manufacturing process based on the industrially preferred Carbonyl Sulfide (COS) route.

In-situ Generation of Carbonyl Sulfide (COS)

Carbonyl sulfide is typically generated on-site for direct consumption in the main reaction.

Protocol:

-

Charge a suitable reactor with sulfuric acid and water.

-

Heat the sulfuric acid solution to 80-90°C.[4]

-

Slowly add a concentrated aqueous solution of ammonium thiocyanate to the stirred sulfuric acid solution over a period of 100 minutes.

-

The generated carbonyl sulfide gas is then fed directly into the main reaction vessel.

Caption: Experimental workflow for the in-situ generation of Carbonyl Sulfide.

This compound Synthesis (One-Step Process)

This protocol describes a one-step process where carbonyl sulfide and benzyl chloride are added sequentially to an aqueous solution of di-n-propylamine.

Protocol:

-

Charge the main reactor with di-n-propylamine and water.

-

Cool the mixture to 5-15°C.

-

Continuously add carbonyl sulfide gas to the stirred mixture over a period of 100 minutes.

-

After approximately 30-60% of the total carbonyl sulfide has been added, begin the continuous addition of benzyl chloride to the reaction mixture.

-

Maintain the pH of the reaction mixture by adding an aqueous base, such as sodium hydroxide solution, after the addition of benzyl chloride has commenced.

-

After the additions are complete, stir the mixture for an additional 30 minutes while heating to approximately 40°C.

Purification of this compound

The crude this compound from the main reaction requires purification to achieve the desired technical grade.

Protocol:

-

Neutralize the reaction mixture by the slow addition of an aqueous acid (e.g., 96% sulfuric acid) while keeping the temperature below 45°C, until the pH reaches 2.

-

Allow the two phases to separate and collect the organic phase containing the crude this compound.

-

For higher purity, subject the crude product to steam-stripping under reduced pressure. This method can yield a product with an assay of more than 99%.

-

Alternatively, a Chinese patent describes a purification process involving adjusting the pH to 9 with sodium hydroxide, holding at 35°C, cooling, then adjusting the pH to 6 with sulfuric acid, separating the aqueous layer, and drying the organic layer with anhydrous magnesium sulfate followed by filtration.

Data Presentation

The following tables summarize the quantitative data extracted from various sources regarding the synthesis of this compound.

Table 1: Reactants and Conditions for COS Generation

| Parameter | Value | Source |

| Reactants | ||

| Ammonium Thiocyanate | 246 g (50% aq. solution) | |

| Sulfuric Acid | 309 g (96%) | |

| Water | 202 g | |

| Reaction Conditions | ||

| Temperature | 80-90°C | |

| Addition Time | 100 minutes |

Table 2: Reactants and Conditions for this compound Synthesis

| Parameter | Value | Source |

| Reactants | ||

| Di-n-propylamine | 209 g (min. 99% purity) | |

| Water | 152 g | |

| Carbonyl Sulfide | Gaseous, added over 100 min | |

| Benzyl Chloride | 190 g | |

| Reaction Conditions | ||

| Initial Temperature | 5-15°C | |

| Post-reaction Temperature | ~40°C | |

| Post-reaction Time | 30 minutes |

Table 3: Yield and Purity of this compound

| Parameter | Value | Source |

| Crude Product | ||

| Yield | 95% of theory (based on benzyl chloride) | |

| Assay | 97% | |

| Purified Product | ||

| Purity (after steam-stripping) | >99% | |

| Purity (alternative method) | 98.7% | |

| Yield (alternative method) | 97.9% |

Conclusion

The synthesis of this compound is a well-established industrial process, with the carbonyl sulfide route being the most viable and widely used method. This guide has provided a detailed overview of this process, including specific experimental protocols and quantitative data, to serve as a valuable resource for researchers and professionals. The provided visualizations of the synthesis pathways and experimental workflows aim to enhance the understanding of the complex chemical processes involved in the manufacturing of this important herbicide. Further research into catalyst optimization and green chemistry approaches could lead to even more efficient and environmentally friendly production methods in the future.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. Kinetics of reactions of carbonyl sulphide and carbon dioxide with amines and catalysis by Brönsted bases of the hydrolysis of COS - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of functionalized S-benzyl dithiocarbamates from diazo-compounds via multi-component reactions with carbon disulfide and secondary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chemsynthesis.com [chemsynthesis.com]

Prosulfocarb: Core Chemical and Toxicological Data

An In-depth Technical Guide to Prosulfocarb

This compound is a selective, pre-emergence and early post-emergence thiocarbamate herbicide.[1][2] It is primarily utilized for the control of annual grasses and some broadleaf weeds in cereal crops like wheat and barley, as well as in potatoes and onions.[3][4]

Chemical Identity

| Identifier | Value | Source(s) |

| IUPAC Name | S-benzyl N,N-dipropylcarbamothioate | [3] |

| CAS Number | 52888-80-9 | |

| Molecular Formula | C₁₄H₂₁NOS | |

| Molar Mass | 251.39 g·mol⁻¹ | |

| Synonyms | S-benzyl dipropylthiocarbamate, Boxer, Defi, Arcade |

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | -20 °C | |

| Boiling Point | 341 °C | |

| Density | 1049 kg/m ³ | |

| Vapor Pressure | 0.79 mPa | |

| Solubility in Water | Insoluble (200 ppm) | |

| Solubility in Organic Solvents | Soluble in xylene, acetone, heptane, ethyl acetate |

Toxicological Summary

This compound exhibits low acute toxicity in mammals. The primary toxicological effects observed in long-term studies are related to the liver and kidneys, along with reduced appetite. There is no evidence to suggest that this compound is carcinogenic or genotoxic.

| Metric | Value | Species | Source(s) |

| Oral LD₅₀ | 1820 mg/kg | Rat | |

| Dermal LD₅₀ | >2000 mg/kg | Rabbit | |

| Inhalation LC₅₀ (4h) | >4700 mg/m³ | Rat | |

| Acceptable Daily Intake (ADI) | 0.02 mg/kg/day | Human |

Mechanism of Action and Metabolic Pathway

This compound functions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial components of cell membranes. This disruption of lipid biosynthesis ultimately interferes with cell division and development in emerging weed seedlings, preventing their growth and establishment. It is classified under the HRAC Group N (WSSA Group 15), which includes inhibitors of lipid synthesis.

The herbicide is absorbed through the coleoptile and shoots of germinating weeds. This compound itself is a pro-herbicide, meaning it requires bioactivation within the target plant to become phytotoxic. This activation involves oxidation to this compound sulfoxide.

In tolerant crops such as cereals, this compound is metabolized and detoxified, primarily through glutathione conjugation. In susceptible weeds, this detoxification pathway is less effective. The metabolic pathway in plants like barley involves the hydrolysis of this compound, followed by conjugation and oxidation to form various polar metabolites.

Caption: Metabolic pathway of this compound in plants.

Experimental Protocols

Determination of this compound in Potato Flour by GC-MS

This method outlines the direct determination of this compound in potato flour samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Sample Preparation: A suitable extraction method, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is employed to extract this compound from the potato flour matrix.

-

Chromatographic Separation:

-

System: Gas Chromatograph coupled with a Mass Spectrometer.

-

Column: HP-5MS capillary column.

-

Oven Temperature Program: An optimized temperature gradient is used to achieve separation of the analyte within approximately 10 minutes.

-

-

Mass Spectrometric Detection: The mass spectrometer is operated in a suitable mode (e.g., Selected Ion Monitoring, SIM) for sensitive and selective detection of this compound.

-

Quantification: A matrix-matched calibration curve is generated using a series of standard solutions of this compound to quantify the analyte in the samples.

Performance:

-

Limit of Detection (LOD): 0.54 mg/kg

-

Limit of Quantification (LOQ): 1.80 mg/kg

-

Linear Range: 2.4 - 96.6 mg/kg

-

Correlation Coefficient (R²): 0.9997

Bioassay for this compound Detection in Soil and Crop Residues

This protocol describes a bioassay for quantifying the bioavailability of this compound in environmental samples.

Methodology:

-

Indicator Species Selection: Italian ryegrass (Lolium multiflorum) is used as the indicator species due to its high sensitivity to this compound.

-

Dose-Response Curve Generation:

-

Prepare a series of known concentrations of this compound in both the soil type and crop residue being tested.

-

Grow the indicator species in these prepared samples under controlled conditions.

-

Measure a responsive growth parameter, such as shoot length inhibition, after a set period.

-

Use a log-logistic model to create dose-response calibration curves.

-

-

Sample Analysis:

-

Grow the indicator species in the environmental samples with unknown this compound concentrations.

-

Measure the shoot length inhibition.

-

Estimate the concentration of bioavailable this compound by comparing the observed inhibition to the calibration curve.

-

-

Validation: The bioassay results are validated by comparing them with concentrations determined by chemical analysis (e.g., GC-MS).

Caption: Workflow for this compound bioassay in soil.

References

Prosulfocarb's Disruption of Cell Division: A Technical Guide to its Mode of Action as a Lipid Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosulfocarb, a thiocarbamate herbicide, is a potent inhibitor of cell division in susceptible plant species. Its primary mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for the formation of cell membranes, cuticular waxes, and suberin. This disruption of lipid biosynthesis leads to a cascade of events that ultimately halt cell proliferation and seedling growth. This technical guide provides an in-depth exploration of this compound's mode of action, focusing on how the inhibition of lipid synthesis results in the cessation of cell division. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Introduction

This compound is a selective, pre-emergence and early post-emergence herbicide used for the control of annual grasses and some broadleaf weeds.[1] It belongs to the HRAC Group N (WSSA Group 8), which comprises herbicides that inhibit lipid synthesis.[1] While often categorized as a "cell division inhibitor," this is a consequential effect of its primary action. This compound is absorbed by the roots and emerging shoots of seedlings, where it interferes with the elongation of fatty acids, leading to abnormal cell development and the prevention of cell division in the shoot and root tips.[1]

Primary Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The core mechanism of this compound's herbicidal activity is the inhibition of enzymes involved in the elongation of fatty acids with more than 18 carbons, known as very-long-chain fatty acids (VLCFAs). VLCFAs are essential components of several vital structures in plants:

-

Cell Membranes: Phospholipids, the primary building blocks of cell membranes, require long-chain fatty acids for their structure and function. Inhibition of VLCFA synthesis disrupts the integrity and formation of new membranes, which is a prerequisite for cell division and growth.

-

Cuticular Waxes: The plant cuticle, a protective waxy layer on the epidermis, is rich in VLCFAs. A compromised cuticle leads to increased water loss and susceptibility to environmental stresses.

-

Suberin: This complex polymer, found in root endodermis and other tissues, contains VLCFAs and plays a crucial role in controlling water and nutrient transport.

This compound's interference with VLCFA synthesis is believed to occur at the level of the elongase enzyme complex located in the endoplasmic reticulum. This inhibition prevents the addition of two-carbon units to fatty acid chains, thereby halting the production of VLCFAs.

Downstream Effect: Inhibition of Cell Division

The disruption of VLCFA synthesis has a direct and detrimental impact on cell division. For a cell to divide, it must first duplicate its components and then physically separate into two daughter cells, a process that heavily relies on the synthesis of new cell membranes.

The inhibition of VLCFA synthesis by this compound leads to:

-

Inadequate Membrane Biogenesis: A shortage of essential fatty acids prevents the formation of sufficient membrane material to enclose newly forming cells.

-

Abnormal Cell Development: Cells that attempt to divide without adequate membrane components may exhibit morphological abnormalities, such as incomplete cell wall formation or the development of enlarged, non-dividing cells.

-

Arrest of the Cell Cycle: The cell cycle is a tightly regulated process with checkpoints that monitor the fidelity of cellular events. It is plausible that a deficiency in membrane precursors triggers a cell cycle arrest, preventing the cell from proceeding through mitosis.

This indirect mechanism explains the observed symptoms of this compound treatment, which include stunted growth, swollen root tips, and the failure of seedling emergence.

Quantitative Data

Quantitative data on the direct inhibition of cell division by this compound is limited, as most studies focus on its effects on lipid synthesis or overall plant growth. The following table summarizes available data on the efficacy of this compound in reducing plant biomass, which is an indirect measure of cell division and growth inhibition.

| Test Species | Parameter | Value | Reference |

| Vulpia myuros | ED50 (shoot biomass reduction) - Pre-emergence | Lower than post-emergence application | |

| Vulpia myuros | Biomass reduction at 800 g/ha (Pre-emergence) | 80-90% | |

| Vulpia myuros | Biomass reduction at 800 g/ha (Post-emergence, BBCH 10-11) | 70-80% | |

| Lolium multiflorum | Foliar fresh weight reduction (0.5x dose, foliar-only) | 73.3% | |

| Lolium multiflorum | Root fresh weight reduction (0.5x dose, foliar-only) | 63.1% |

Experimental Protocols

Assay for Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This protocol is adapted from studies on herbicides that inhibit lipid synthesis.

Objective: To determine the effect of this compound on the synthesis of VLCFAs in a model plant system.

Materials:

-

Seeds of a susceptible plant species (e.g., Lolium rigidum)

-

This compound solutions of varying concentrations

-

Radioactive precursor, e.g., [1-14C]acetate or [1-14C]malonyl-CoA

-

Growth medium (e.g., Murashige and Skoog)

-

Scintillation counter

-

Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) equipment

-

Solvents for lipid extraction (e.g., chloroform:methanol mixture)

Procedure:

-

Plant Germination: Germinate seeds in a controlled environment on growth medium.

-

Herbicide Treatment: Treat seedlings at an early growth stage with different concentrations of this compound. Include a solvent control.

-

Radiolabeling: After a defined incubation period with the herbicide, supply the seedlings with a radioactive precursor for fatty acid synthesis (e.g., [1-14C]acetate) for a few hours.

-

Lipid Extraction: Harvest the plant tissue, and extract the total lipids using an appropriate solvent system.

-

Fatty Acid Analysis: Separate the fatty acid methyl esters (FAMEs) by TLC or GC-MS.

-

Quantification: Quantify the amount of radioactivity incorporated into different fatty acid chains using a scintillation counter or by analyzing the mass spectra.

-

Data Analysis: Compare the incorporation of the radiolabel into VLCFAs (C20 and longer) in this compound-treated plants with the control plants. A reduction in radioactivity in the VLCFA fraction indicates inhibition of elongation.

Cell Viability and Proliferation Assay in Plant Suspension Cultures

Objective: To assess the impact of this compound on the viability and proliferation of plant cells.

Materials:

-

Established plant cell suspension culture (e.g., from tobacco or Arabidopsis)

-

This compound solutions of varying concentrations

-

Viability stain (e.g., fluorescein diacetate (FDA) for live cells and propidium iodide (PI) for dead cells)

-

Hemocytometer or automated cell counter

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture Treatment: Add different concentrations of this compound to the plant cell suspension cultures. Include a solvent control.

-

Incubation: Incubate the cultures under standard growth conditions for a defined period (e.g., 24, 48, 72 hours).

-

Cell Counting: At each time point, take an aliquot of the cell suspension and determine the cell density using a hemocytometer or an automated cell counter.

-

Viability Staining: Stain the cells with FDA and PI according to standard protocols.

-

Microscopy or Flow Cytometry: Observe the stained cells under a fluorescence microscope to determine the percentage of live (green fluorescence) and dead (red fluorescence) cells. For a more quantitative analysis, use a flow cytometer to measure the fluorescence of a large population of cells.

-

Data Analysis: Plot cell proliferation curves and calculate the percentage of viable cells for each this compound concentration. Determine the IC50 value for cell proliferation.

Immunofluorescence Microscopy of Microtubules

Objective: To visualize the microtubule cytoskeleton in plant cells treated with this compound to determine if it directly affects microtubule organization.

Materials:

-

Plant seedlings or cell suspension cultures

-

This compound solutions

-

Fixative (e.g., paraformaldehyde)

-

Cell wall digesting enzymes (e.g., cellulase, pectinase)

-

Permeabilization buffer (e.g., containing Triton X-100)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treatment and Fixation: Treat plant material with this compound and a control solution. Fix the cells in paraformaldehyde.

-

Cell Wall Digestion: Partially digest the cell walls to allow antibody penetration.

-

Permeabilization: Permeabilize the cell membranes to allow antibodies to enter the cytoplasm.

-

Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody, followed by the fluorescently labeled secondary antibody.

-

Mounting and Visualization: Mount the cells in an antifade medium and observe the microtubule structures under a fluorescence microscope.

-

Analysis: Compare the organization of cortical microtubules, preprophase bands, mitotic spindles, and phragmoplasts in treated versus control cells. Any disruption in these structures would suggest a direct effect on the cytoskeleton.

Visualizations

Signaling Pathway of this compound's Action

Caption: this compound's inhibitory effect on cell division.

Experimental Workflow for VLCFA Synthesis Assay

Caption: Workflow for assessing VLCFA synthesis inhibition.

Logical Relationship of this compound's Effectsdot

References

Prosulfocarb's Journey in Aquatic Ecosystems: A Technical Guide to its Bioaccumulation Potential

For Immediate Release

Executive Summary

Prosulfocarb is a widely used pre-emergent herbicide effective against various grasses and broad-leaved weeds.[1] Its detection in aquatic environments necessitates a thorough understanding of its potential for bioaccumulation, the process by which a substance is absorbed by an organism from water and food at a rate faster than it is lost.[1][2][3] This guide details this compound's physicochemical properties, its known effects on aquatic organisms, and the standardized protocols for determining its bioaccumulation potential. Although direct BCF and BAF values are not currently published, this compound's chemical characteristics suggest a potential for bioaccumulation that warrants careful monitoring and further study.[4]

Physicochemical Properties and Environmental Fate

This compound's behavior in aquatic ecosystems is governed by its chemical and physical properties. It is characterized by low water solubility and a tendency to adsorb to organic matter and sediment. The half-life of this compound in water is relatively short, with reported dissipation times (DT50) of approximately 2.9 days in ditches and ranging from 1.5 to 4.4 days in sediment-water systems. A known environmental transformation product is this compound sulfoxide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | S-benzyl dipropyl(thiocarbamate) | |

| CAS Number | 52888-80-9 | |

| Molecular Formula | C₁₄H₂₁NOS | |

| Molar Mass | 251.39 g/mol | |

| Water Solubility | ~10 mg/L | |

| Log P (Octanol-Water Partition Coefficient) | > 3 (Implied by testing requirements) | |

| Half-life in Water | 1.5 - 4.4 days |

Aquatic Ecotoxicity

This compound is classified as toxic to a range of aquatic organisms, including fish, invertebrates, algae, and higher aquatic plants. Regulatory bodies mandate precautionary measures, such as no-spray zones near water bodies, to mitigate risks.

Table 2: Summary of Aquatic Ecotoxicity Data for this compound

| Organism Group | Endpoint | Value (mg/L) | Reference |

| Temperate Freshwater Fish | 96-hour LC₅₀ | 0.84 | |

| Aquatic Invertebrates (Daphnia magna) | 48-hour EC₅₀ | Not specified | |

| Aquatic Invertebrates (Giant Freshwater Pearl Mussel) | 96-hour LC₅₀ | 3.02 | |

| Algae | Not specified | Toxic | |

| Higher Aquatic Plants | Not specified | Toxic |

Bioaccumulation Potential

Bioaccumulation is the net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment. It is quantified by the Bioaccumulation Factor (BAF). Bioconcentration, a component of bioaccumulation, refers to the uptake from water alone and is measured by the Bioconcentration Factor (BCF). A BCF study is typically required for substances with a log Pow greater than 3.

While it is stated that this compound bioaccumulates, specific BCF or BAF values from experimental studies are not found in the reviewed literature. The University of Hertfordshire's AERU database, for instance, does not list a BCF value for this compound. In the absence of this data, we outline the standard methodology used to determine these critical values.

Experimental Protocol for BCF Determination (OECD 305)

The internationally recognized standard for determining the bioconcentration of a chemical in fish is the OECD Test Guideline 305. This protocol involves two phases:

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in the water. The concentration of the substance in the fish tissue is measured at regular intervals until a steady state is reached (when uptake and depuration rates are equal). This phase typically lasts for 28 days but can be extended if a steady state is not achieved.

-

Depuration Phase: After the uptake phase, the fish are transferred to a clean, substance-free environment. The decrease in the substance's concentration in the fish tissue is monitored over time.

The Bioconcentration Factor can be calculated in two ways:

-

Steady-State BCF (BCFss): The ratio of the concentration of the substance in the fish (Cf) to the concentration in the water (Cw) at steady state.

-

Kinetic BCF (BCFk): Calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2).

Metabolic Pathways in Aquatic Organisms

The bioaccumulation potential of a substance is significantly influenced by the organism's ability to metabolize and excrete it. In fish, metabolic biotransformation primarily occurs in the liver and involves Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., conjugation) reactions to increase water solubility and facilitate excretion.

For this compound, a known metabolite is this compound sulfoxide, indicating that oxidation is a key step in its biotransformation. While a detailed metabolic pathway in fish has not been elucidated, a plausible pathway can be proposed based on general pesticide metabolism. The initial oxidation of the sulfur atom to form the sulfoxide is a typical Phase I reaction. Subsequent reactions could involve hydroxylation of the benzyl group or N-dealkylation of the propyl groups, followed by Phase II conjugation with molecules like glucuronic acid or sulfate to enhance elimination.

Analytical Methodologies

The accurate determination of this compound and its metabolites in water and biological tissues is crucial for assessing bioaccumulation. Common analytical techniques include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Sample preparation often involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances from the matrix.

Table 3: Analytical Methods for this compound Detection

| Technique | Matrix | Sample Preparation | Common Use | Reference |

| GC-MS | Vegetables, Potato Flour | QuEChERS | Residue Analysis | |

| LC-MS/MS | Water, Honey, Herbal Species | Solid-Phase Extraction (SPE) | Environmental Monitoring, Residue Analysis | |

| HPLC-ESI-MS/MS | Water, Suspended Solids | Not specified | Environmental Monitoring |

Conclusion and Future Directions

This technical guide consolidates the current knowledge on the bioaccumulation potential of this compound in aquatic ecosystems. While this compound's persistence in the water column is low, its toxicity to aquatic life and its potential to bioaccumulate warrant further investigation. The lack of publicly available, experimentally determined BCF and BAF values is a significant data gap.

Future research should prioritize conducting standardized bioaccumulation studies (e.g., following OECD 305) with relevant aquatic organisms, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), to generate robust BCF and BAF data. Furthermore, detailed metabolism studies in fish are needed to fully characterize the biotransformation pathways and identify major metabolites, which will allow for a more comprehensive risk assessment of this compound in the aquatic environment.

References

- 1. sitesv2.anses.fr [sitesv2.anses.fr]

- 2. Aquatic Bioconcentration/Bioaccumulation - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]